molecular formula C15H18O2S2 B12635596 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one CAS No. 922160-78-9

4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one

Cat. No.: B12635596
CAS No.: 922160-78-9
M. Wt: 294.4 g/mol
InChI Key: VIXRRPVJPIWSNN-UHFFFAOYSA-N
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Description

4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is an organic compound characterized by its unique structure, which includes a dithiol-2-one core and a phenyl group substituted with a 3-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the dithiol-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol-2-one to dithiolanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolanes.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiol-2-one core can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-[4-(3-methylbutoxy)phenyl]-2,4-imidazolidinedione: Shares a similar phenyl group but has an imidazolidinedione core.

    4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one: Similar structure but different functional groups.

Uniqueness

This compound is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

922160-78-9

Molecular Formula

C15H18O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one

InChI

InChI=1S/C15H18O2S2/c1-10(2)6-7-17-13-5-4-11(3)8-12(13)14-9-18-15(16)19-14/h4-5,8-10H,6-7H2,1-3H3

InChI Key

VIXRRPVJPIWSNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2

Origin of Product

United States

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